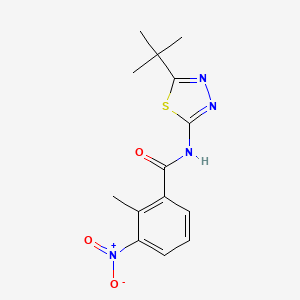
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide (TNB) is a chemical compound that has been extensively studied for its potential application in scientific research. TNB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve its ability to interact with ROS and other reactive molecules. This compound has been shown to undergo a redox reaction with ROS, resulting in the formation of a fluorescent product that can be detected using microscopy or spectroscopy. The exact mechanism by which this compound interacts with protein aggregates is also not fully understood, but it is thought to involve its ability to bind to specific regions of the protein and prevent further aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to induce oxidative stress in cells and its potential as a therapeutic agent for the treatment of neurodegenerative disorders. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in laboratory experiments is its ability to detect ROS in cells with high sensitivity and specificity. This compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, including its potential as a therapeutic agent for the treatment of neurodegenerative disorders and its use as a tool for studying the mechanisms of protein aggregation. Other potential areas of research include the development of new fluorescent probes based on this compound for the detection of other reactive molecules in cells, and the optimization of this compound synthesis and purification methods to improve its effectiveness as a research tool.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research, with a range of potential applications including the detection of reactive oxygen species and the study of protein aggregation. While there are some limitations to its use in laboratory experiments, this compound has the potential to be a valuable tool for researchers in a variety of fields. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been shown to have a range of scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of various diseases, including cancer and neurodegenerative disorders. This compound has also been used as a tool for studying the mechanisms of protein aggregation, which is a key process in the development of many diseases.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8-9(6-5-7-10(8)18(20)21)11(19)15-13-17-16-12(22-13)14(2,3)4/h5-7H,1-4H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZDTHVAULLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)


